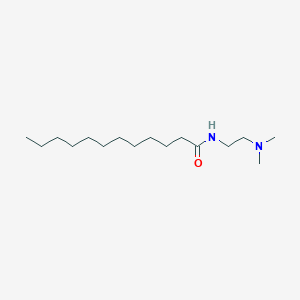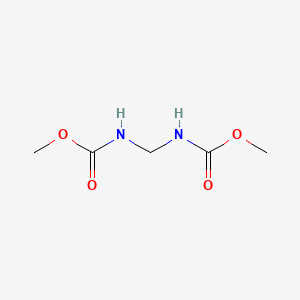
N,N'-Methylenebis(methyl carbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Methylenebis(methyl carbamate): is an organic compound with the molecular formula C5H10N2O4. It is a derivative of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two carbamate groups linked by a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One-Pot Reaction: A common method for synthesizing N,N’-Methylenebis(methyl carbamate) involves a one-pot reaction of carbonylimidazolide in water with a nucleophile.
Carbamoylation: Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate. This reaction forms the carbamate groups under mild conditions.
Industrial Production Methods: Industrial production of N,N’-Methylenebis(methyl carbamate) often involves the use of readily available starting materials and catalysts to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be reduced under specific conditions, leading to the formation of simpler carbamate derivatives.
Substitution: Substitution reactions involving N,N’-Methylenebis(methyl carbamate) typically occur at the carbamate groups, where nucleophiles can replace existing substituents.
Common Reagents and Conditions:
Oxidizing Agents:
Reducing Agents: Common reducing agents include hydrogen gas in the presence of a catalyst.
Nucleophiles: Various nucleophiles can be used in substitution reactions, including amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-Methylenebis(methyl carbamate) is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines .
Biology: In biological research, the compound is used to study enzyme interactions and protein modifications due to its ability to form stable carbamate linkages.
Medicine: Carbamate derivatives are known for their stability and ability to modulate biological activity .
Industry: In the industrial sector, N,N’-Methylenebis(methyl carbamate) is used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which N,N’-Methylenebis(methyl carbamate) exerts its effects involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and proteins, leading to modifications in their activity and function. The compound’s ability to form hydrogen bonds and participate in intramolecular interactions further enhances its reactivity and stability .
Comparación Con Compuestos Similares
Methyl carbamate: A simpler carbamate derivative with similar reactivity but fewer applications.
Ethyl carbamate: Another related compound with different physical properties and applications.
N,N’-Methylenebis(ethyl carbamate): A compound with a similar structure but different substituents, leading to variations in reactivity and applications.
Uniqueness: N,N’-Methylenebis(methyl carbamate) is unique due to its methylene bridge linking two carbamate groups. This structure provides enhanced stability and reactivity compared to simpler carbamate derivatives. Its ability to form stable linkages and participate in various chemical reactions makes it a valuable compound in multiple fields.
Propiedades
Fórmula molecular |
C5H10N2O4 |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
methyl N-[(methoxycarbonylamino)methyl]carbamate |
InChI |
InChI=1S/C5H10N2O4/c1-10-4(8)6-3-7-5(9)11-2/h3H2,1-2H3,(H,6,8)(H,7,9) |
Clave InChI |
UPFCNJPMABXKFP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCNC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


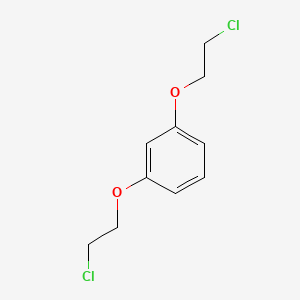
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15076948.png)


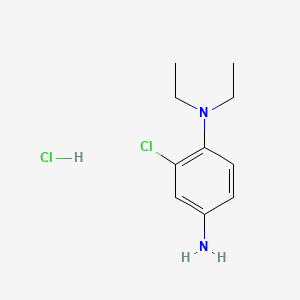
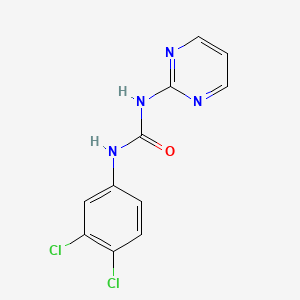

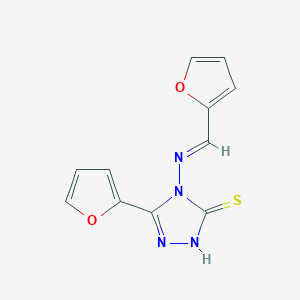
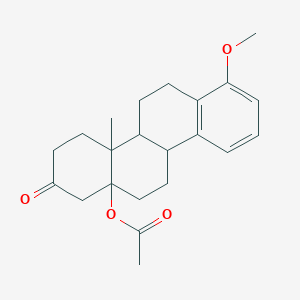
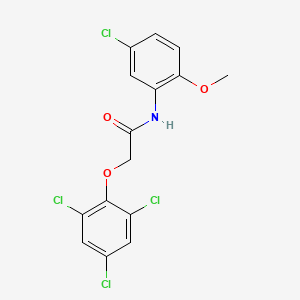
![N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
